4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives Exhibit Nanomolar c-Met Kinase Inhibition with >50-Fold Selectivity Over Other Tyrosine Kinases
A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were evaluated for c-Met kinase inhibition. Compound 8c demonstrated an IC50 of 68 nM against c-Met, which is comparable in potency to reference inhibitors such as cabozantinib (IC50: 5.38 nM) and foretinib (IC50: 4.79 μM on A549 cells) but notably, 8c exhibited more than 50-fold selectivity against a panel of other tyrosine kinases tested [1][2]. This level of selectivity is a key differentiator from many first-generation c-Met inhibitors that often display broader kinase inhibition profiles.
| Evidence Dimension | c-Met kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Compound 8c: 68 nM |
| Comparator Or Baseline | Cabozantinib: 5.38 nM; Foretinib: 4.79 μM |
| Quantified Difference | Target compound potency is 12.6-fold lower than cabozantinib but 70-fold higher than foretinib; Target compound shows >50-fold selectivity over other tyrosine kinases, a property not quantified for comparators in the cited studies. |
| Conditions | c-Met kinase enzymatic assay; cellular potency evaluated in MKN45, EBC-1, and PC-3 cell lines |
Why This Matters
This scaffold enables the design of c-Met inhibitors with a balanced profile of nanomolar potency and high kinase selectivity, which is a critical parameter for reducing off-target toxicity in oncology drug discovery.
- [1] Zhang, L., Zhang, B., Zhao, J., Zhi, Y., Wang, L., Lu, T., & Chen, Y. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 942-951. DOI: 10.1016/j.ejmech.2017.06.057. View Source
- [2] El-Shershaby, M. H., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances. DOI: 10.1039/D3RA01789D. View Source
